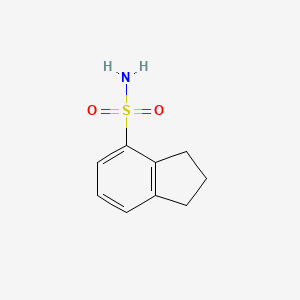
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, characterized by the presence of a hydroxymethyl group and an acetonitrile group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxymethyl and acetonitrile groups.
Hydroxymethylation: Naphthalene is first subjected to hydroxymethylation, where a hydroxymethyl group is introduced at the 4-position of the naphthalene ring. This can be achieved using formaldehyde and a suitable catalyst under controlled conditions.
Acetonitrile Introduction: The hydroxymethylated naphthalene is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the acetonitrile group at the 2-position. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
化学反応の分析
Types of Reactions
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2-(4-(Carboxymethyl)naphthalen-2-yl)acetonitrile.
Reduction: 2-(4-(Hydroxymethyl)naphthalen-2-yl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxymethyl and acetonitrile groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(4-Methyl)naphthalen-2-yl)acetonitrile: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile is unique due to the presence of both hydroxymethyl and acetonitrile groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
2-[4-(hydroxymethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-6-5-10-7-11-3-1-2-4-13(11)12(8-10)9-15/h1-4,7-8,15H,5,9H2 |
InChIキー |
UWJIEUVRJPVKAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzo[d]oxazole-2-sulfonamide](/img/structure/B11899607.png)
![6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899608.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine](/img/structure/B11899611.png)




![Ethyl 2-azaspiro[4.4]nonane-6-carboxylate](/img/structure/B11899645.png)


